molecular formula C6H6BrNO2 B1380921 3-Acetyl-5-(bromomethyl)isoxazole CAS No. 852107-62-1

3-Acetyl-5-(bromomethyl)isoxazole

Cat. No. B1380921
CAS RN: 852107-62-1
M. Wt: 204.02 g/mol
InChI Key: FJXFZIWVWJTNLQ-UHFFFAOYSA-N
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Description

3-Acetyl-5-(bromomethyl)isoxazole, also known as BAM-I, is a synthetic analog of the A1 adenosine receptor agonist 3-isobutyl-8-pyrrolidinoxanthine (IB-MECA). Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs .


Synthesis Analysis

Isoxazole can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . A one-pot, cascade reaction sequence of α-azido acrylates and aromatic oximes provides an efficient, straightforward and metal-free synthesis of 3,4,5-trisubstituted isoxazoles under mild reaction conditions via a 1,3-dipolar cycloaddition .


Molecular Structure Analysis

The molecular weight of 3-Acetyl-5-(bromomethyl)isoxazole is 204.02 g/mol.


Chemical Reactions Analysis

A one-pot, cascade reaction sequence of α-azido acrylates and aromatic oximes provides an efficient, straightforward and metal-free synthesis of 3,4,5-trisubstituted isoxazoles under mild reaction conditions via a 1,3-dipolar cycloaddition .

Scientific Research Applications

Drug Discovery and Development

3-Acetyl-5-(bromomethyl)isoxazole: is a valuable scaffold in medicinal chemistry due to its presence in various drugs with diverse therapeutic effects. Its structural motif is found in drugs like sulfamethoxazole, which serves as an antibiotic, and leflunomide, an immunosuppressant agent . The isoxazole ring is a common feature in molecules designed for anticancer properties, HDAC inhibition, and neuroprotective agents .

Anticancer Agents

Isoxazole derivatives, including those with the 3-acetyl-5-(bromomethyl)isoxazole moiety, have shown potential as anticancer agents. They can act as inhibitors of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression and are targets for cancer therapy .

Antibacterial and Antimicrobial Activity

The isoxazole ring is known for its antibacterial and antimicrobial activities. Compounds containing the 3-acetyl-5-(bromomethyl)isoxazole group can be synthesized to target a variety of bacterial strains, contributing to the development of new antibiotics .

Neuroprotective Applications

Isoxazole compounds have been investigated for their neuroprotective effects. In particular, derivatives of 3-acetyl-5-(bromomethyl)isoxazole have been studied as potential treatments for neurodegenerative diseases like Parkinson’s, offering a promising avenue for drug development .

Anti-inflammatory Properties

Isoxazole derivatives are also explored for their anti-inflammatory properties. The core structure of isoxazole, as found in parecoxib, a COX2 inhibitor, suggests that 3-acetyl-5-(bromomethyl)isoxazole could be utilized in the synthesis of anti-inflammatory drugs .

Organic Synthesis and Catalysis

Beyond biomedical applications, 3-acetyl-5-(bromomethyl)isoxazole serves as an intermediate in organic synthesis. It can be used in metal-free synthetic routes, which are advantageous due to their eco-friendliness and reduced generation of waste .

Safety And Hazards

The safety data sheet for 5-BROMOMETHYL-ISOXAZOLE, a similar compound, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . In case of inhalation, it is advised to move the victim into fresh air and give oxygen if breathing is difficult .

Future Directions

Isoxazoles form an important class of 1,2-azoles, five-membered N,O-containing heterocycles . They possess different types of biological activity: antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, etc . Therefore, it is not surprising that a large number of publications appear annually on the synthesis of new representatives of isoxazoles . This review summarizes the main directions and recent trends in the synthesis of isoxazoles, as well as alternative approaches to the construction of the isoxazole ring .

properties

IUPAC Name

1-[5-(bromomethyl)-1,2-oxazol-3-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO2/c1-4(9)6-2-5(3-7)10-8-6/h2H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJXFZIWVWJTNLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NOC(=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[5-(Bromomethyl)-1,2-oxazol-3-yl]ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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